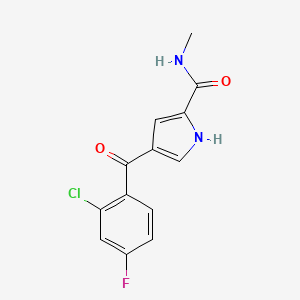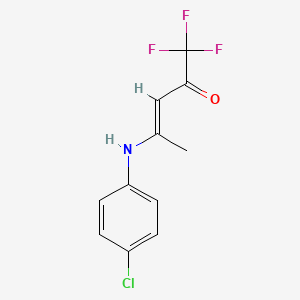
4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroaniline is an organochlorine compound with the formula ClC6H4NH2 . This pale yellow solid is one of the three isomers of chloroaniline .
Synthesis Analysis
4-Chloroaniline is not prepared from aniline, which tends to overchlorinate. Instead, it is prepared by reduction of 4-nitrochlorobenzene, which in turn is prepared by nitration of chlorobenzene . In one study, a semiorganic material dichlorobis (4-chloroaniline-κN)zinc (DCBCAZ) was synthesized and a single crystal of DCBCAZ was grown at room temperature by slow evaporation solution growth technique .Molecular Structure Analysis
The molecular structure of 4-Chloroaniline is ClC6H4NH2 . It’s a pale yellow solid .Chemical Reactions Analysis
In one study, the electrochemical oxidation of 4-chloroaniline in aqueous solutions was investigated. The 4-chloroaniline is converted to (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) after the passage of an electron and a proton and participating in the disproportionation reaction .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
The compound's applications in catalysis are highlighted in research focusing on novel catalytic processes. For instance, a study explored the ZnI2-Catalyzed Aminotrifluoromethylation Cyclization of Alkenes , using a bifunctional reagent in combination with ZnI2 as a dual catalyst. This process resulted in the synthesis of 2-trifluoroethyl-pyrrolidines with high selectivity, demonstrating the compound's utility in facilitating the intramolecular aminotrifluoromethylation of 4-pentenamines (Wanqiao Huang et al., 2020).
Photoreactivity and Arylation
Another significant application is in the field of Photoinduced Ionic Meerwein Arylation of Olefins , where irradiation of 4-chloroaniline or its derivatives in polar solvents generates triplet phenyl cations, which are then trapped by alkenes to yield arylated products. This process, an ionic analogue of the radicalic Meerwin arylation, showcases the reactivity and utility of the compound under photoinduced conditions (M Mella et al., 2001).
Electrolyte Additive for Battery Technology
Research into the application of derivatives of 4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one in battery technology has also been conducted. A study detailed the use of 4-(Trimethylsiloxy)-3-pentene-2-one (TMSPO) as an electrolyte additive to enhance the Coulombic efficiency and cycle retention for lithium batteries. This research highlights the compound's potential in improving the performance and longevity of high-voltage battery systems (Tae Jin Lee et al., 2019).
Organic Synthesis and Mechanistic Studies
Further studies have investigated the compound's role in organic synthesis and mechanistic pathways. For example, the Mechanistic Evaluation of the Halocyclization of 4-Penten-1-ol by specific catalysts provides insight into the influence of substituents on the reaction mechanism, showcasing the compound's utility in synthesizing halocyclized products like 2-bromomethyltetrahydrofuran (Cui & Brown, 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-4-(4-chloroanilino)-1,1,1-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZUIICMNNRGC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



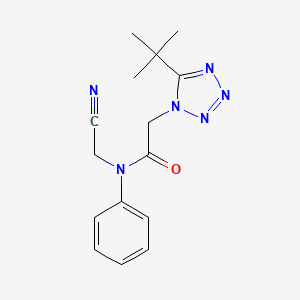
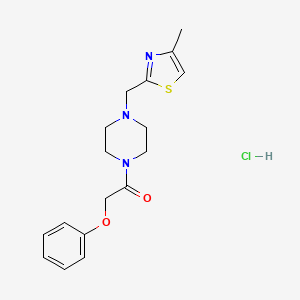

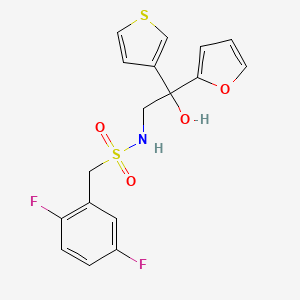
![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
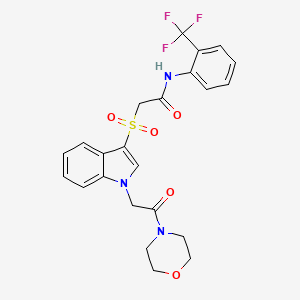
![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
